molecular formula C11H15NO4 B1599001 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid CAS No. 412925-58-7

3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Cat. No. B1599001
M. Wt: 225.24 g/mol
InChI Key: HUPNLRFWWQFWCS-UHFFFAOYSA-N
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Patent
US07157454B2

Procedure details

A mixture of 5 g of 3,5-dimethoxybenzaldehyde, 3.13 g of malonic acid and 4.64 g of ammonium acetate in 50 ml of EtOH is refluxed for 5 hours. The reaction mixture is concentrated under vacuum, the residue is taken up in water, insoluble material is filtered off, the filtrate is washed with DCM and the aqueous phase is concentrated under vacuum. The residue is taken up in water and concentrated under vacuum again. The residue is taken up in EtOH and the solvent is evaporated off under vacuum. 2.96 g of the expected product are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[CH:6]=O.[C:13]([OH:19])(=[O:18])[CH2:14]C(O)=O.C([O-])(=O)C.[NH4+:24]>CCO>[NH2:24][CH:6]([C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=1)[CH2:14][C:13]([OH:19])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1)OC
Name
Quantity
3.13 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
4.64 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
insoluble material is filtered off
WASH
Type
WASH
Details
the filtrate is washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous phase is concentrated under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum again
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC(=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.